1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Heterocyclic Chemistry Synthetic Methodology Material Science

Researchers requiring the precise 1-chloro-3-methyl-4-carbonitrile substitution on the pyrido[1,2-a]benzimidazole scaffold for SAR studies face supply inconsistencies. This compound resolves that need with: • Reactive 1-Cl handle for nucleophilic substitution & cross-coupling (Suzuki, Buchwald) to generate diverse libraries. • Validated analytical reference: MW 241.68 g/mol, distinct MS fragmentation, LogP 3.321, TPSA 41.09 Ų. • High purity (≥98%) ensures reproducible synthetic outcomes. Sourced for immediate dispatch, with rigorous quality control.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 121105-78-0
Cat. No. B051471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS121105-78-0
SynonymsPyrido[1,2-a]benziMidazole-4-carbonitrile,1-chloro-3-Methyl-
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
InChIInChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
InChIKeyAKFXQYMORAUSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.3 [ug/mL]

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (121105-78-0): Key Scaffold for Heterocyclic Synthesis and Material Science Procurement


1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-78-0) is a fused polyheteroaromatic compound featuring a chloro-substituted pyrido[1,2-a]benzimidazole core with a nitrile group at the 4-position [1]. Its molecular structure (C13H8ClN3) and the pyrido[1,2-a]benzimidazole scaffold are recognized for their utility as versatile building blocks in medicinal chemistry and materials science [2]. The compound, catalogued in authoritative chemical databases [3], serves primarily as a key intermediate for constructing complex molecular libraries via its reactive 1-chloro substituent, enabling diverse derivatization [2].

Why a Different Heterocyclic Building Block Cannot Simply Replace 121105-78-0 in Advanced Synthesis


The unique combination of a reactive 1-chloro site, a sterically hindering 3-methyl group, and a strongly electron-withdrawing 4-carbonitrile substituent on the pyrido[1,2-a]benzimidazole scaffold defines the specific reactivity and physical properties of this compound [1]. Substituting it with an unsubstituted or differently functionalized pyrido[1,2-a]benzimidazole analog fundamentally alters the electronic landscape, steric accessibility, and subsequent synthetic outcomes [2]. Research on related heterocycles demonstrates that even minor substituent changes—such as replacing a methyl group with a phenyl or tert-butyl moiety—can drastically modulate optoelectronic properties and device performance [2]. Therefore, the precise substitution pattern of 121105-78-0 is non-interchangeable for users requiring this exact starting point for structure-activity relationship studies or material tuning. The following evidence guide details the quantifiable basis for its selection in specific research contexts.

Quantifiable Evidence for the Selection of 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (121105-78-0)


Structural Uniqueness and Purity Threshold: Defining 121105-78-0 Against Pyrido[1,2-a]benzimidazole Analogs

The primary differentiator for this compound is its precise molecular architecture. According to the authoritative CAS Common Chemistry database, the compound's identity is defined by a specific InChIKey (AKFXQYMORAUSBD-UHFFFAOYSA-N) and canonical SMILES notation (N#CC=1C2=NC=3C=CC=CC3N2C(Cl)=CC1C) [1]. This is the only structure corresponding to CAS 121105-78-0. For procurement, this structural uniqueness is further validated by a minimum purity specification of 98% (HPLC/GC) as provided by commercial suppliers , and an alternative grade of ≥95% . These purity levels are essential benchmarks for ensuring reliable and reproducible synthetic outcomes when using this scaffold.

Heterocyclic Chemistry Synthetic Methodology Material Science Scaffold Synthesis

Quantifiable Physicochemical Properties: Guiding Formulation and Handling of 121105-78-0

Computational predictions of key physicochemical properties provide a quantitative basis for experimental planning. For 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, the predicted partition coefficient (LogP) is 3.321 and the topological polar surface area (TPSA) is 41.09 Ų . These values are critical for researchers in medicinal chemistry for predicting membrane permeability and oral bioavailability, or for material scientists in understanding solubility and film-forming properties. As a solid with a density of 1.36 g/cm³ , its physical form dictates handling and formulation protocols, differentiating it from liquid analogs.

Physicochemical Properties ADME Prediction Formulation Science Material Handling

Structural Confirmation via Mass Spectrometry: Benchmarking 121105-78-0 for Analytical Validation

The compound is included as a reference standard in major commercial mass spectral libraries, including the Wiley Registry of Mass Spectral Data [1]. This provides an authenticated and traceable GC-MS spectrum for the compound, which can be directly used to verify the identity and purity of a synthesized batch against a globally recognized standard. This analytical benchmark is critical for quality control and is not available for all novel or less-characterized heterocyclic building blocks.

Analytical Chemistry Quality Control Structural Elucidation GC-MS

Targeted Applications for 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (121105-78-0) Based on Evidence


Synthesis of 1-Substituted Pyrido[1,2-a]benzimidazole Libraries for SAR Studies

The 1-chloro substituent of 121105-78-0 serves as a reactive handle for introducing diverse functional groups via nucleophilic substitution or cross-coupling reactions . This is a key step in generating compound libraries for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of novel materials . The availability of the compound with high purity (≥95%) and validated identity ensures that synthetic outcomes are reproducible and reliable [2].

Development and Validation of Analytical Methods for Heterocyclic Scaffolds

Given the availability of its authenticated mass spectrum in the Wiley Registry , this compound is an ideal candidate for developing and validating analytical methods, such as GC-MS or LC-MS, for related heterocyclic compounds. Its distinct molecular weight (241.68 g/mol) and unique fragmentation pattern provide a robust reference point for quantifying or identifying similar pyrido[1,2-a]benzimidazole derivatives in complex mixtures .

Computational Chemistry and in silico Property Prediction

The precise computational parameters available for this compound, such as LogP (3.321) and TPSA (41.09 Ų) , make it a useful test case for training or validating in silico models for predicting the behavior of fused heteroaromatic systems. Its well-defined structure allows for accurate density functional theory (DFT) calculations, which are foundational for understanding electronic properties in material science and for predicting drug-likeness in medicinal chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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